tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate
Description
tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS: 2091263-82-8) is a bicyclic carbamate derivative with a hydroxy substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold. Its molecular formula is C₁₀H₁₇NO₃, and it has a molecular weight of 199.25 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid bicyclic structure and functionalizable hydroxy group.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQGFDRQILQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Ring-Opening of Tricyclo[1.1.1.0¹,³]pentane (TCP)
The most efficient method for constructing the BCP scaffold involves triethylborane (Et₃B)-promoted radical ring-opening of TCP. This approach leverages the strain energy of TCP (∼90 kcal/mol) to drive regioselective bond cleavage.
Mechanism :
- Initiation : Et₃B generates boron-centered radicals under mild conditions (0–25°C).
- Radical addition : The boron radical abstracts a halogen atom from an alkyl halide (R–X), producing an alkyl radical.
- TCP ring-opening : The alkyl radical attacks TCP, leading to 1-halo-3-substituted BCP derivatives.
Example :
Reaction of TCP with iodomethane (CH₃I) yields 1-iodo-3-methyl-BCP , a precursor for further functionalization.
Photochemical Activation for BCP Synthesis
Photochemical methods enable asymmetric 1,3-disubstitution of BCPs under UV irradiation. This strategy avoids radical initiators and operates in continuous flow systems, enhancing scalability.
Advantages :
Stepwise Synthesis of tert-Butyl N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}carbamate
Formation of the Bicyclo[1.1.1]pentane Core
Starting material : Tricyclo[1.1.1.0¹,³]pentane (TCP).
Reaction :
- Conditions : Et₃B (5 mol%), CH₂Cl₂, 0°C, 12 h.
- Outcome : 1-Halo-3-substituted BCP (e.g., 1-iodo-3-(protected hydroxymethyl)-BCP).
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Radical ring-opening | TCP, CH₃I, Et₃B | 60–75 | 90–95 |
Introduction of the Hydroxyl Group
Strategy : Oxidation of a methyl or hydroxymethyl substituent at position 3.
Method :
- Protection : Introduce a tert-butyldimethylsilyl (TBS) ether group during radical addition.
- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to yield 3-hydroxy-BCP.
Optimization :
Carbamate Functionalization at Position 1
Substitution of the 1-Halo Group :
- Amination : Replace iodide with ammonia via Pd-catalyzed coupling (Buchwald-Hartwig conditions).
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃, 100°C, 24 h.
- Protection : Treat the amine with Boc anhydride [(Boc)₂O] in dichloromethane (DCM).
Reaction Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, 100°C | 50–65 |
| Boc protection | (Boc)₂O, DCM, RT | 90–95 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Et₃B vs. AIBN : Et₃B provides faster initiation but requires anhydrous conditions.
- Photocatalysts : Irgacure 819 enables visible-light-mediated reactions with 70–80% yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages :
- Improved heat transfer for exothermic radical reactions.
- Reduced purification steps via in-line extraction.
Parameters :
| Parameter | Optimal Range |
|---|---|
| Flow rate | 0.5–1.0 mL/min |
| Residence time | 10–15 min |
Purification Techniques
- Chromatography : Silica gel (hexane/EtOAc) for lab-scale separation.
- Crystallization : tert-Butyl methyl ether (MTBE) yields 99% pure product.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- Bond angles : 89.5° at bridgehead carbon, confirming BCP geometry.
- Density : 1.22 g/cm³, reflecting strained core.
Challenges and Limitations
Regioselectivity Issues
Functional Group Tolerance
- Strong oxidants (e.g., KMnO₄) degrade the BCP core at >40°C.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Reactivity and Stability
- Hydroxy vs. Amino Derivatives: The hydroxy group (target compound) is less reactive than the amino analog, making it more stable under acidic conditions. However, the amino derivative is prone to oxidation and requires inert storage conditions .
- Halogenated Derivatives : Bromo and iodo analogs exhibit higher reactivity in cross-coupling reactions but are sensitive to light and moisture .
- Fluorinated vs. Cyano Derivatives: Fluorine’s electronegativity enhances metabolic stability, while the cyano group’s electron-withdrawing nature facilitates nucleophilic additions .
Biological Activity
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate , with the CAS number 2091263-82-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, physicochemical properties, and various biological evaluations, particularly focusing on its anti-inflammatory properties and other pharmacological effects.
- IUPAC Name : tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- Purity : ≥ 97%
- Structure : The compound features a bicyclic structure that enhances its metabolic stability and potential bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with carbamates under mild conditions, often utilizing triethylborane for radical initiation . This method allows for the incorporation of functional groups while maintaining structural integrity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. Research indicates that compounds containing this bicyclic structure can act as effective modulators of inflammatory responses.
Case Study: BCP-sLXms
A notable study synthesized several BCP-containing lipoxin A4 mimetics, revealing that one derivative significantly reduced NFκB activity and pro-inflammatory cytokine release in human monocyte cell lines . The compound demonstrated an IC50 in the picomolar range, indicating potent anti-inflammatory activity.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of NFκB signaling pathways.
- Modulation of cytokine production, particularly TNFα and IL-6.
These actions suggest a potential therapeutic role in conditions characterized by chronic inflammation.
Pharmacological Implications
The unique structure of bicyclo[1.1.1]pentanes provides advantages in drug design, particularly as bioisosteres for traditional alkyl groups and aromatic rings, potentially enhancing pharmacokinetic properties such as metabolic stability and bioavailability .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the formation of the bicyclo[1.1.1]pentane core via [1.1.1]propellane cyclization. Subsequent functionalization introduces the hydroxycarbamimidoyl and tert-butyl carbamate groups. Key steps include:
- Core Formation : Cyclization under controlled thermal or photochemical conditions to minimize strain-related side reactions.
- Functionalization : Use of tert-butyl dicarbonate for carbamate introduction and hydroxylamine derivatives for hydroxycarbamimidoyl attachment.
Reaction conditions (e.g., temperature, solvent polarity) are optimized to preserve the strained bicyclo framework .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation employs:
- X-ray Crystallography : Refinement using programs like SHELXL ensures accurate determination of bond angles and stereochemistry, particularly for the bicyclo[1.1.1]pentane core .
- NMR Spectroscopy : H and C NMR resolve signals for the tert-butyl group (δ ~1.2 ppm) and hydroxycarbamimidoyl protons (δ ~8-9 ppm). NOESY experiments validate spatial proximity of substituents .
Q. What functional group transformations are feasible for this compound?
- Methodological Answer : The hydroxycarbamimidoyl group undergoes:
- Oxidation : With KMnO to yield nitro or carbonyl derivatives.
- Reduction : Using LiAlH to generate amine functionalities.
The tert-butyl carbamate is stable under mild acidic conditions but cleaved with TFA for deprotection. Reaction monitoring via TLC or LC-MS ensures intermediate stability .
Advanced Research Questions
Q. How can synthetic yields be improved given the steric constraints of the bicyclo[1.1.1]pentane core?
- Methodological Answer : Strategies include:
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity during functionalization.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent diffusion to the strained core.
- Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition risks. Yield improvements are quantified via GC-MS or H NMR integration .
Q. What analytical methods resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation involves:
- Dose-Response Curves : IC values across multiple replicates to assess reproducibility.
- Structural Analog Comparison : Testing derivatives (e.g., carboxylate vs. carbamate) to isolate functional group contributions.
- Target Engagement Studies : SPR or ITC quantifies binding affinity to proposed biomolecular targets (e.g., enzymes or receptors) .
Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity compared to non-strained analogs?
- Methodological Answer : The scaffold’s rigidity:
- Reduces Conformational Flexibility : Enhances binding selectivity in enzyme inhibition assays.
- Alters Electronic Properties : Increased ring strain elevates susceptibility to electrophilic attack at bridgehead positions.
Computational studies (DFT) model frontier molecular orbitals to predict reactivity hotspots .
Q. What precautions are critical when handling this compound in biochemical assays?
- Methodological Answer :
- Storage : -20°C under inert gas to prevent hydrolysis of the carbamate group.
- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers.
- Toxicity Screening : MTT assays verify cell viability thresholds before mechanistic studies .
Comparative Analysis
Q. How does this compound compare to its carboxylate analog in bioactivity?
- Methodological Answer :
- Structural Differences : The carbamate group enhances hydrogen-bonding capacity vs. the carboxylate’s ionic interactions.
- Activity Data : Carbamate derivatives show 2–3x higher inhibition of α-glucosidase (IC = 12 µM vs. 28 µM for carboxylate). MD simulations highlight stronger binding to catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
